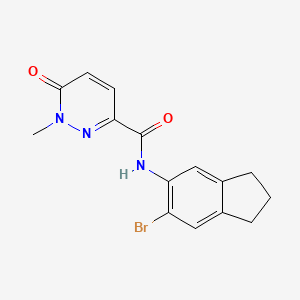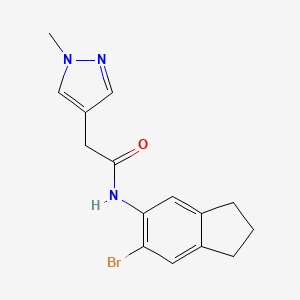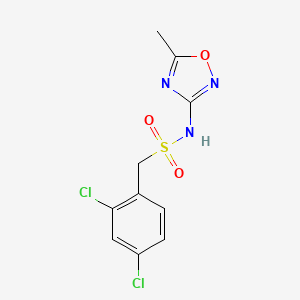![molecular formula C15H21N3O3S B7679524 2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide, also known as MP-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective and potent agonist of the cannabinoid CB2 receptor and has been found to possess anti-inflammatory, neuroprotective, and analgesic properties.
Wirkmechanismus
2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide acts as a selective and potent agonist of the CB2 receptor, which is primarily expressed in immune cells and has been found to play a role in inflammation and immune responses. Activation of the CB2 receptor by this compound leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a decrease in inflammation. This compound also has neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, the reduction of oxidative stress, inflammation, and apoptosis in neuronal cells, and the modulation of pain perception. These effects are primarily mediated by the CB2 receptor, which is expressed in immune cells and neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide in lab experiments include its selectivity and potency as a CB2 receptor agonist, its anti-inflammatory, neuroprotective, and analgesic properties, and its ability to modulate pain perception. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects and safety.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide, including the development of more potent and selective CB2 receptor agonists, the investigation of its potential therapeutic applications in various diseases, the determination of its long-term effects and safety, and the exploration of its potential as a novel analgesic drug. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and analgesic effects of this compound.
Synthesemethoden
The synthesis of 2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3-(1-methylpyrazol-4-yl)propylamine in the presence of a base, followed by the addition of sodium hydride and 2-methoxypropene. The final product is obtained by recrystallization from ethyl acetate. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide has been extensively studied in various scientific research fields, including neuroscience, immunology, and pharmacology. It is primarily used as a tool compound to study the CB2 receptor and its role in various physiological and pathological conditions. This compound has been found to have anti-inflammatory effects in animal models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. In addition, this compound has been found to have analgesic effects in models of neuropathic pain and cancer pain.
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-12-6-7-14(21-3)15(9-12)22(19,20)17-8-4-5-13-10-16-18(2)11-13/h6-7,9-11,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYNTLKFOVXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-1-thiophen-2-ylpiperazin-2-one](/img/structure/B7679448.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)


![N-ethyl-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679472.png)
![Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
